molecular formula C8H10Cl2N2O2 B2474169 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride CAS No. 2253631-11-5

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride

Cat. No.: B2474169
CAS No.: 2253631-11-5
M. Wt: 237.08
InChI Key: GMVHDIPGCSIMFB-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a bicyclic framework comprising a pyridine ring fused with a pyrrolidine ring. The carboxylic acid group at position 3 and the dihydrochloride salt form enhance its solubility and stability in aqueous media . Molecular Formula: C₉H₁₂Cl₂N₂O₂ (Molecular Weight: 251.11 g/mol) .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2.2ClH/c11-8(12)6-1-5-2-9-4-7(5)10-3-6;;/h1,3,9H,2,4H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVHDIPGCSIMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=CC(=C2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the esterification of pyridine-2,3-dicarboxylic acid to form pyridine-2,3-dicarboxylic acid dimethyl ester. This intermediate is then reduced using a mixture of sodium borohydride and anhydrous calcium chloride, followed by a chlorination reaction to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is also common to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For instance, it has been identified as an allosteric modulator of the M4 muscarinic acetylcholine receptor, which plays a role in neurological functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents/Modifications Molecular Formula (MW) Key Properties/Applications References
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride -COOH at C3; dihydrochloride salt C₉H₁₂Cl₂N₂O₂ (251.11) High solubility due to ionic form; used as a synthetic intermediate .
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride -CF₃ at C2; hydrochloride salt C₈H₉ClF₃N₂ (229.62) Enhanced lipophilicity; potential use in fluorinated drug candidates .
3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride -F at C3; hydrochloride salt C₇H₈ClFN₂ (190.61) Improved metabolic stability; explored in fluorine-based medicinal chemistry .
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride -Cl at C3; hydrochloride salt C₇H₈Cl₂N₂ (191.06) Electrophilic reactivity; intermediate for cross-coupling reactions .
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride Pyrazine ring instead of pyridine C₆H₇N₃·HCl (158.61) Nitrogen-rich scaffold; used in coordination chemistry and catalyst design .
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid Imidazole ring fusion; -COOH at C3 C₈H₉N₂O₂ (165.17) Dual heterocyclic system; potential for antimalarial or antiviral applications .

Key Findings :

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., -CF₃, -Cl): Increase electrophilicity and stability, making these derivatives suitable for covalent binding in drug design .
  • Ionic Modifications (e.g., dihydrochloride): Improve aqueous solubility, critical for in vitro assays .

Heterocyclic Variations :

  • Pyridine-to-pyrazine substitution (as in ) introduces additional nitrogen atoms, altering electronic properties and binding affinity to metal ions .
  • Imidazole-fused analogs () exhibit enhanced hydrogen-bonding capacity, relevant to targeting enzymatic active sites .

Synthetic Accessibility :

  • The parent compound and its analogs are synthesized via ionic liquid-mediated cyclization (e.g., [bmim][BF₄] in ) or boronic acid cross-coupling (), with yields varying by substituent complexity .

Biological Activity

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid; dihydrochloride is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. This compound is part of the pyrrolo[3,4-b]pyridine class, which has garnered attention due to its diverse biological activities, including antitumor, antimicrobial, and neuroprotective effects.

  • Molecular Formula : C8H10Cl2N2O2
  • Molecular Weight : 227.08 g/mol
  • CAS Number : 154856450

Biological Activity Overview

The biological activities of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives have been extensively studied. Key areas of interest include:

  • Antitumor Activity : Research has demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound shows activity against several bacterial strains, indicating potential as an antibacterial agent.
  • Neuropharmacological Effects : Some studies suggest that these compounds can modulate neurotransmitter systems, which may be beneficial in treating neurological disorders.

Antitumor Activity

A study evaluated the cytotoxic effects of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives on ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards healthy cardiac cells. This suggests a promising therapeutic index for further development in oncology.

CompoundCell Line TestedIC50 (µM)Remarks
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridineOvarian Cancer12.5Moderate cytotoxicity
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridineBreast Cancer25.0Limited toxicity

Antimicrobial Activity

The antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics like ciprofloxacin.

Bacterial StrainMIC (µg/mL)Control (Ciprofloxacin)
Staphylococcus aureus3.122
Escherichia coli12.52

Neuropharmacological Effects

The compound has shown promise as an allosteric modulator of muscarinic receptors, particularly M4. This modulation can influence various neurological processes and suggests potential applications in treating conditions like schizophrenia and Alzheimer's disease.

Case Studies

  • Anticancer Activity : In a specific study involving a derivative of the compound, researchers observed a dose-dependent increase in apoptosis in ovarian cancer cell lines when treated with concentrations ranging from 1 to 20 µM.
  • Neuroprotective Effects : Another investigation highlighted that the compound improved cognitive function in animal models of Alzheimer's disease through modulation of acetylcholine levels.

Q & A

Q. Table 1: Key Reaction Parameters

ParameterConditions
SolventDMF or THF
Temperature80–100°C
Catalysts/AgentsNaH, TsCl
Yield OptimizationContinuous flow reactors (industrial scale)

Basic: How is this compound characterized using spectroscopic methods?

Methodological Answer:
Characterization involves:

  • 1H/13C NMR : Peaks for the pyrrolopyridine core appear at δ 2.5–3.5 ppm (dihydro protons) and δ 7.0–8.5 ppm (aromatic protons). The carboxylic acid proton is observed as a broad singlet near δ 12–13 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 211.6 (free base) and 284.1 (dihydrochloride) confirm molecular weight .
  • IR Spectroscopy : Stretching vibrations at 1700–1750 cm⁻¹ (C=O) and 2500–3300 cm⁻¹ (NH/OH) .

Advanced: What strategies optimize yield in multi-step synthesis?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors reduce side reactions and improve scalability (e.g., 15% yield increase vs. batch methods) .
  • Purification : Use of reverse-phase HPLC or silica gel chromatography removes by-products like unreacted pyridine derivatives .
  • Reagent Stoichiometry : Maintaining a 1:1.2 molar ratio of pyridine precursor to cyclizing agent minimizes excess reagent waste .

Advanced: How is biological activity assessed against specific targets?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ values against kinases (e.g., JAK2) using fluorescence polarization assays .
    • Cell Viability : MTT assays in cancer cell lines (e.g., HCT-116) at 10–100 μM concentrations .
  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., methyl, chloro) at the 3-position to enhance binding affinity. For example, chloro-substituted analogs show 3-fold higher potency .

Q. Table 2: Biological Activity Comparison

DerivativeIC₅₀ (JAK2)Cell Viability Reduction (HCT-116)
Parent Compound45 nM60% at 50 μM
3-Chloro Analog15 nM80% at 50 μM

Advanced: How to resolve contradictions in reported biological data?

Methodological Answer:

  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified HCT-116) and control compounds to minimize variability .
  • Structural Confirmation : Verify compound identity via X-ray crystallography, as impurities (e.g., residual DMF) can skew results .
  • Meta-Analysis : Compare data across studies using the same biological models. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for synthesis and purification steps due to potential HCl vapor release .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated hazardous containers .

Advanced: How to design derivatives to improve pharmacokinetics?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the carboxylic acid with a tetrazole group to enhance oral bioavailability while retaining acidity .
  • Prodrug Strategies : Convert the carboxylic acid to an ethyl ester for improved membrane permeability, with in vivo esterase activation .
  • LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl) at the 5-position to reduce LogP from 2.1 to 1.4, enhancing aqueous solubility .

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